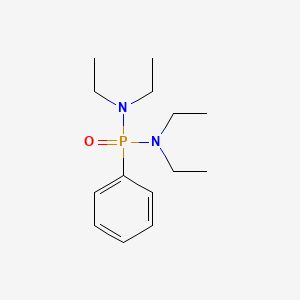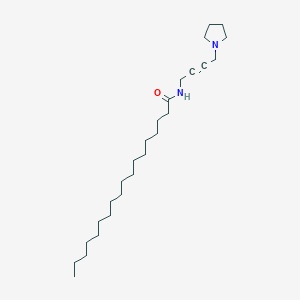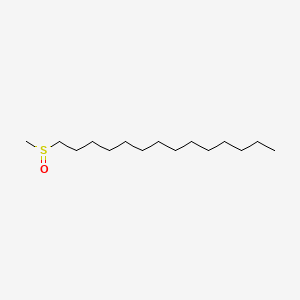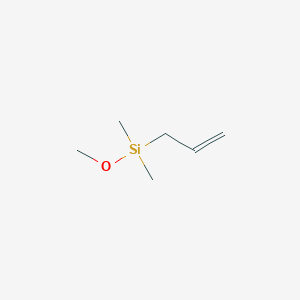
Phosphonic diamide, N,N,N',N'-tetraethyl-P-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- is an organophosphorus compound with the molecular formula C₁₄H₂₅N₂OP. It is known for its unique structure, which includes a phosphonic diamide group bonded to a phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- can be synthesized through the reaction of phenylphosphonic dichloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Aplicaciones Científicas De Investigación
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic diamide, N,N,N’,N’-tetramethyl-P-phenyl-
- Phosphonic diamide, N,N,N’,N’-diethyl-P-phenyl-
- Phosphonic diamide, N,N,N’,N’-dipropyl-P-phenyl-
Uniqueness
Phosphonic diamide, N,N,N’,N’-tetraethyl-P-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
4519-35-1 |
|---|---|
Fórmula molecular |
C14H25N2OP |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
N-[diethylamino(phenyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C14H25N2OP/c1-5-15(6-2)18(17,16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clave InChI |
KPGVXVMXRHCDQU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(C1=CC=CC=C1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)



![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)


![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
